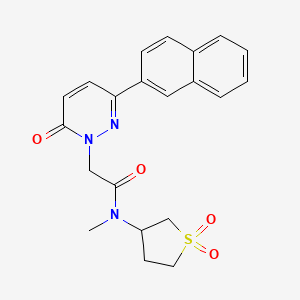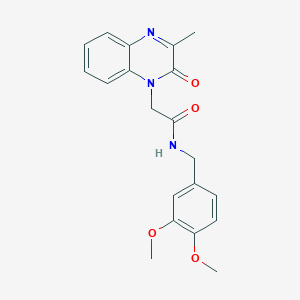![molecular formula C21H22N8O B10996857 N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10996857.png)
N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
- The core structure consists of a benzamide moiety (benzene ring with an amide functional group).
- Attached to the benzamide are two heterocyclic rings: a 1,2,4-triazole ring and a tetrazole ring.
- The 1,2,4-triazole ring contains a phenylethyl substituent at the 3-position.
- The tetrazole ring has an isopropyl (propan-2-yl) group at the 2-position.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for Compound X, but here’s a common one:
-
Synthesis of the 1,2,4-triazole ring
- Start with 3-(2-phenylethyl)-1H-1,2,4-triazole as the precursor.
- React it with an appropriate reagent (e.g., acyl chloride) to introduce the benzamide functionality.
- Purify the product to obtain Compound X.
-
Formation of the tetrazole ring
- Introduce the tetrazole ring by reacting Compound X with sodium azide (NaN₃) under suitable conditions.
Industrial Production
Industrial-scale production typically involves optimized synthetic routes, efficient reagents, and purification methods. The process ensures high yield and purity.
Chemical Reactions Analysis
Compound X can undergo various reactions:
Oxidation: Oxidative transformations of the phenylethyl group or the tetrazole ring.
Reduction: Reduction of the amide or other functional groups.
Substitution: Substitution reactions at different positions.
Common Reagents: Examples include strong acids, bases, and transition metal catalysts.
Major Products: These depend on reaction conditions and substituents. Isomers and regioselectivity play a role.
Scientific Research Applications
Compound X finds applications in diverse fields:
Medicine: Investigated for potential therapeutic effects (e.g., antimicrobial, antitubercular, or anticancer properties).
Chemistry: Used as a building block for designing novel compounds.
Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).
Industry: Employed in material science or as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of the 1,2,4-triazole and tetrazole rings. Similar compounds include other triazoles, tetrazoles, and benzamides.
Properties
Molecular Formula |
C21H22N8O |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C21H22N8O/c1-14(2)29-27-19(25-28-29)16-9-11-17(12-10-16)20(30)23-21-22-18(24-26-21)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3,(H2,22,23,24,26,30) |
InChI Key |
KJOSUBPYFGDBSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=NNC(=N3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10996774.png)

![N-(3-phenoxybenzyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B10996805.png)
![(4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone](/img/structure/B10996809.png)
![N-(3,3-diphenylpropyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10996824.png)
![methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate](/img/structure/B10996825.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10996829.png)
![4-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B10996834.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B10996836.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B10996849.png)
![N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B10996856.png)

![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-acetamidophenyl)butanamide](/img/structure/B10996865.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10996869.png)
